molecular formula C9H8ClN3O2 B1402228 Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate CAS No. 1408064-98-1

Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

Cat. No. B1402228
CAS RN: 1408064-98-1
M. Wt: 225.63 g/mol
InChI Key: HDBGKZUTVMFPKW-UHFFFAOYSA-N
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Description

Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It has a molecular weight of 225.63 . This compound is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is 1S/C9H8ClN3O2/c1-2-15-9(14)6-3-4-13-7(6)8(10)11-5-12-13/h3-5H,2H2,1H3 . This compound contains a total of 24 bonds, including 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, and 10 aromatic bonds .


Physical And Chemical Properties Analysis

Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthetic Strategies and Biological Activities

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is a compound of interest within the broader family of 1,2,4-triazines, which have been extensively studied for their diverse synthetic strategies and significant biological activities. Research has highlighted the importance of 1,2,4-triazines and their derivatives due to their applications in medicinal, pharmacological, and biological fields, primarily as drugs, semi-drugs, and bioactive systems. The synthesis of sulfur-bearing 1,2,4-triazin-5-one derivatives and their reactivity towards various reagents under different conditions have been explored, with the biological evaluation of these systems revealing anticancer, anti-HIV, and antimicrobial activities, as well as enzymatic effects (Makki, Abdel-Rahman, & Alharbi, 2019).

Triazine Scaffold in Medicinal Chemistry

The triazine scaffold, including ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate, is notable in medicinal chemistry for its inclusion in various heterocyclic compounds with a broad spectrum of biological activities. These activities range from antibacterial, antifungal, and anti-cancer to antiviral and antimalarial effects, positioning the triazine nucleus as a core moiety for drug development (Verma, Sinha, & Bansal, 2019).

Eco-Friendly Synthesis Approaches

Recent advancements in the synthesis of 1,2,4-triazine derivatives, including eco-friendly methods, underscore the growing interest in these compounds. The literature documents a plethora of synthetic routes for 1,2,4-triazines, reflecting their abundant presence in scientific research due to their versatile applications and the quest for more sustainable production methods (Rani & Kumari, 2020).

Therapeutic Potential and Patent Landscape

The therapeutic potential of triazines in drug development is significant, with a plethora of molecules investigated for their utility in treating various pathological conditions like inflammation, cancer, and infections. The fusion of the triazine ring with other heterocyclic rings has yielded a variety of biologically active compounds, highlighting the triazine moiety's wide spectrum of activities and its role in the development of commercial drugs (Dubey, Pathak, Chauhan, & Ali, 2022).

Safety and Hazards

The safety information for Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-4-13-7(6)8(10)11-5-12-13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBGKZUTVMFPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NC=NN2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
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Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
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Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
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Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
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Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

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